2-amino-5-oxo-4-(1-propyl-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-5-oxo-4-(1-propyl-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4-(1-propyl-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Chromene ring formation: The chromene ring can be formed through a cyclization reaction involving appropriate starting materials.
Functional group modifications: Introduction of the amino, oxo, and nitrile groups through various organic reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrazole groups.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: Various substitution reactions can occur, especially at the amino and nitrile groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Chromenes and their derivatives are often studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Potential therapeutic applications might include the development of new drugs targeting specific diseases.
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene derivatives: Known for their diverse biological activities.
Pyrazole derivatives: Often studied for their anti-inflammatory and anticancer properties.
Uniqueness
The unique combination of the chromene and pyrazole rings, along with the specific functional groups, might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-amino-5-oxo-4-(1-propylpyrazol-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-2-7-20-8-6-11(19-20)14-10(9-17)16(18)22-13-5-3-4-12(21)15(13)14/h6,8,14H,2-5,7,18H2,1H3 |
InChI Key |
VTLIONNAWMSNIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
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